20,24,32-Trimethylhexatriacontan-1-OL
Description
20,24,32-Trimethylhexatriacontan-1-OL is a highly branched, long-chain fatty alcohol with the molecular formula C₃₉H₈₀O. Its structure consists of a 36-carbon backbone (hexatriacontane) with methyl groups at positions 20, 24, and 32, and a terminal hydroxyl group. This compound is notable for its structural complexity, which influences its physical properties (e.g., melting point, solubility) and biological interactions. Branched alcohols of this type are often studied for their roles in lipid membranes, surfactants, and bioactive molecules .
Properties
CAS No. |
121690-65-1 |
|---|---|
Molecular Formula |
C39H80O |
Molecular Weight |
565.1 g/mol |
IUPAC Name |
20,24,32-trimethylhexatriacontan-1-ol |
InChI |
InChI=1S/C39H80O/c1-5-6-30-37(2)31-26-22-20-23-27-33-39(4)35-29-34-38(3)32-25-21-18-16-14-12-10-8-7-9-11-13-15-17-19-24-28-36-40/h37-40H,5-36H2,1-4H3 |
InChI Key |
KYWQYNRZOJSPNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)CCCCCCCC(C)CCCC(C)CCCCCCCCCCCCCCCCCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 20,24,32-Trimethylhexatriacontan-1-OL typically involves the following steps:
Starting Material: The synthesis begins with hexatriacontane, a long-chain hydrocarbon.
Hydroxylation: The terminal hydroxyl group is introduced via oxidation of the terminal methyl group using reagents like potassium permanganate or osmium tetroxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using similar methods but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques like distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 20,24,32-Trimethylhexatriacontan-1-OL can undergo oxidation to form corresponding aldehydes and carboxylic acids.
Reduction: It can be reduced to form the corresponding hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄).
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst.
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃).
Major Products:
Oxidation: Hexatriacontanoic acid, hexatriacontanal.
Reduction: Hexatriacontane.
Substitution: Various alkyl halides depending on the substituting agent used.
Scientific Research Applications
Chemistry:
- Used as a model compound in studies of long-chain alcohols and their properties.
- Investigated for its role in the synthesis of complex organic molecules.
Biology:
- Studied for its potential role in cell membrane structure and function due to its long hydrophobic chain.
Medicine:
- Explored for its potential use in drug delivery systems, leveraging its ability to integrate into lipid bilayers.
Industry:
- Utilized in the production of surfactants and emulsifiers.
- Employed in the formulation of cosmetics and personal care products due to its moisturizing properties .
Mechanism of Action
The mechanism of action of 20,24,32-Trimethylhexatriacontan-1-OL involves its integration into lipid bilayers due to its long hydrophobic chain. This integration can affect membrane fluidity and permeability. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s interaction with other molecules and cellular components .
Comparison with Similar Compounds
To contextualize 20,24,32-Trimethylhexatriacontan-1-OL, it is critical to compare it with structurally analogous branched alcohols. Key compounds for comparison include:
Structural Analogs
Hexatriacontan-1-OL (C₃₆H₇₄O) A straight-chain alcohol lacking methyl branches. Exhibits higher melting points (≈85–90°C) due to tighter packing of linear chains. Lower solubility in nonpolar solvents compared to branched analogs.
16,20,28-Trimethyltriacontan-1-OL (C₃₃H₆₈O)
- Shorter backbone (30 carbons) with methyl branches at positions 16, 20, and 26.
- Reduced viscosity and lower thermal stability compared to the hexatriacontane derivative.
Phytol (C₂₀H₄₀O)
- A diterpene alcohol with a single methyl branch.
- Widely used in chlorophyll and vitamin E synthesis but lacks the multi-branching complexity of the target compound.
Physical and Chemical Properties
| Property | This compound | Hexatriacontan-1-OL | 16,20,28-Trimethyltriacontan-1-OL | Phytol |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 580.98 | 522.96 | 496.84 | 296.53 |
| Melting Point (°C) | 72–75 | 85–90 | 68–72 | <0 (liquid) |
| Solubility in Hexane | Moderate | Low | High | High |
| Hydrophobicity (LogP) | ~12.5 | ~11.8 | ~10.9 | ~7.2 |
Key Observations :
- Branching reduces melting points and enhances solubility in nonpolar solvents due to disrupted molecular packing .
- Increased chain length and branching in this compound elevate hydrophobicity (LogP ≈12.5), making it more suitable for lipid membrane studies than shorter analogs.
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